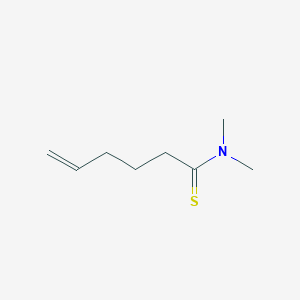

N,N-dimethylhex-5-enethioamide

Description

N,N-Dimethylhex-5-enethioamide is a sulfur-containing organic compound characterized by a thioamide (C=S) functional group, two methyl substituents on the nitrogen atom, and a hex-5-ene chain. Thioamides are analogs of amides where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution significantly alters the compound’s electronic properties, lipophilicity, and reactivity compared to oxygenated counterparts.

Properties

CAS No. |

159214-87-6 |

|---|---|

Molecular Formula |

C8H15NS |

Molecular Weight |

157.28 g/mol |

IUPAC Name |

N,N-dimethylhex-5-enethioamide |

InChI |

InChI=1S/C8H15NS/c1-4-5-6-7-8(10)9(2)3/h4H,1,5-7H2,2-3H3 |

InChI Key |

SGXSMWSJUBISDT-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)CCCC=C |

Canonical SMILES |

CN(C)C(=S)CCCC=C |

Synonyms |

5-Hexenethioamide, N,N-dimethyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N,N-dimethylhex-5-enethioamide, comparisons are drawn with structurally or functionally related compounds, including N,N-dimethylacetamide , N-hex-5-enyladipamide , and general thioamide derivatives.

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogous Compounds

*Hypothetical data inferred from structural analogs due to lack of direct studies.

Chemical and Physical Properties

- Thioamide vs. Amide Reactivity : The thioamide group in this compound reduces hydrogen-bonding capacity compared to amides like DMAC or N-hex-5-enyladipamide, increasing its lipophilicity and membrane permeability . This property may enhance bioavailability in biological systems but could also elevate toxicity risks.

- Alkene Chain : The hex-5-ene moiety may confer rigidity to the molecule, influencing solubility and interaction with hydrophobic environments.

Toxicity and Regulatory Considerations

- N,N-Dimethylacetamide (DMAC) : Classified as a hazardous solvent with documented hepatotoxicity and reproductive risks . Regulatory limits (e.g., OSHA PEL: 10 ppm) emphasize its risks.

- N-Hex-5-enyladipamide: No significant hazards reported, though its diamide structure may limit bioavailability .

Key Research Findings and Gaps

- DMAC’s Toxicity Profile : Highlights the importance of substituent effects; replacing oxygen with sulfur (as in thioamides) may alter metabolic pathways and toxicity .

- Structural Insights : The alkene chain in this compound may enhance interactions with lipid bilayers compared to shorter-chain analogs like DMAC.

- Data Limitations: No direct studies on this compound exist, necessitating caution in extrapolating properties from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.